molecular formula C23H14BrN3O2S B11543683 2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11543683
M. Wt: 476.3 g/mol
InChI Key: FBWSANBVTJDGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of thiazole and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl amine and a thioamide. This is followed by the coupling of the thiazole derivative with an isoindole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of thiazole and isoindole structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C23H14BrN3O2S

Molecular Weight

476.3 g/mol

IUPAC Name

2-[3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C23H14BrN3O2S/c24-15-8-10-16(11-9-15)25-23-26-20(13-30-23)14-4-3-5-17(12-14)27-21(28)18-6-1-2-7-19(18)22(27)29/h1-13H,(H,25,26)

InChI Key

FBWSANBVTJDGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=CSC(=N4)NC5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.